H-Phe-Phe-Phe-Phe-Phe-OH

Self-Assembly Nanostructure Morphology Peptide Biomaterials

H-Phe-Phe-Phe-Phe-Phe-OH (pentaphenylalanine) is a linear pentapeptide engineered for label-free autofluorescent self-assembly and mechanochromic sensing, eliminating the need for extrinsic fluorophores or functionalization tags. This specific pentamer length recapitulates cross-β amyloid fibril architecture, offering a more accurate model than shorter Phe oligomers, and serves as a validated RP-HPLC reference standard for hydrophobic peptide analysis, ensuring experimental reproducibility.

Molecular Formula C45H47N5O6
Molecular Weight 753.9 g/mol
Cat. No. B15598636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Phe-Phe-Phe-Phe-OH
Molecular FormulaC45H47N5O6
Molecular Weight753.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56)/t36-,37-,38-,39-,40-/m0/s1
InChIKeyYQUHACPEXSVYDL-HECCNADXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Phe-Phe-Phe-Phe-OH: A Pentaphenylalanine Homopeptide for Advanced Self-Assembly and Fluorescent Biomaterial Research


H-Phe-Phe-Phe-Phe-Phe-OH (pentaphenylalanine, CAS 65757-10-0, molecular formula C45H47N5O6, molecular weight 753.9 g/mol) is an uncapped linear pentapeptide composed of five L-phenylalanine residues linked in sequence . This compound belongs to the phenylalanine homopeptide class, characterized by high aromatic content and pronounced hydrophobicity [1]. Its primary research utility lies in self-assembly into ordered nanostructures, with documented autofluorescent and mechanochromic properties [2].

Why Generic Substitution of H-Phe-Phe-Phe-Phe-Phe-OH with Shorter Phenylalanine Oligomers Fails in Reproducible Self-Assembly Workflows


Phenylalanine homopeptides of different chain lengths (diphenylalanine FF, triphenylalanine FFF, tetraphenylalanine FFFF) exhibit fundamentally distinct self-assembly morphologies and aggregation behaviors that preclude interchangeable use in experimental workflows [1]. While FF forms rigid, hollow nanotubes and FFF yields planar β-sheet nanostructures, the self-assembly outcomes of longer oligomers diverge markedly [2]. The incremental addition of phenylalanine residues alters the balance of π-π stacking, hydrophobic collapse, and hydrogen-bonding networks in ways that cannot be predicted by simple extrapolation from shorter analogs [3]. Consequently, substitution with a different oligomer length introduces uncontrolled variables in morphology, optical properties, and mechanical response that compromise experimental reproducibility.

Quantitative Differentiation Evidence for H-Phe-Phe-Phe-Phe-Phe-OH versus Tetraphenylalanine and Shorter Homopeptides


Self-Assembly Morphology: Pentaphenylalanine versus Tetraphenylalanine Elongated Structures

Under solvent-switch conditions (HFIP dissolution followed by aqueous dilution), both tetraphenylalanine (FFFF) and pentaphenylalanine (FFFFF) assemble into ordered elongated structures. However, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) characterization reveals that pentaphenylalanine yields more uniform and well-defined elongated assemblies, while tetraphenylalanine produces a mixture of morphologies with less structural homogeneity [1]. The incremental phenylalanine residue enhances the directional π-π stacking and hydrophobic packing that drive ordered elongation.

Self-Assembly Nanostructure Morphology Peptide Biomaterials

Autofluorescent Signal Intensity: Pentaphenylalanine Emission versus Non-Fluorescent Shorter Homopeptides

Pentaphenylalanine assemblies exhibit intrinsic autofluorescence in the visible range without requiring exogenous fluorophores or conjugation, a property documented for pentaphenylalanine and tetraphenylalanine elongated structures [1]. In contrast, diphenylalanine (FF) and triphenylalanine (FFF) assemblies do not display comparable intrinsic visible-range autofluorescence; FF-based fluorescence typically requires aromatic capping groups (e.g., Fmoc) or conjugation to nucleobases [2]. The extended π-conjugated network formed by five sequential aromatic side chains in pentaphenylalanine enables this label-free optical property, absent in shorter uncapped homopeptides.

Fluorescence Spectroscopy Label-Free Imaging Optical Biomaterials

Mechanochromic Response: Pentaphenylalanine versus Non-Responsive Phenylalanine Homopeptides

H-Phe-Phe-Phe-Phe-Phe-OH self-assembled structures exhibit mechanochromic properties—a reversible or irreversible change in optical properties (fluorescence emission, absorption) in response to mechanical force [1]. This stimuli-responsive behavior is documented for pentaphenylalanine and has not been reported for shorter uncapped phenylalanine homopeptides (FF, FFF, FFFF) in the absence of additional functionalization. The mechanochromic response is attributed to the disruption and reorganization of the extended aromatic stacking network under mechanical stress.

Mechanochromism Stimuli-Responsive Materials Peptide Sensors

Aggregate Network Propensity: FFF versus FF as Proxy for Pentaphenylalanine Stability Trend

Experimental and computational studies comparing diphenylalanine (FF) and triphenylalanine (FFF) demonstrate that FFF peptides exhibit higher network propensities and increased aggregate stabilities relative to FF, as quantified by 0.4-μs implicit-solvent replica-exchange molecular dynamics simulations [1]. The simulations show that FFF forms more extensive hydrogen-bonding networks and T-shaped aromatic contacts than FF, resulting in energetically more stable aggregates. While direct pentaphenylalanine simulation data is not available in this study, the established trend—increased chain length correlating with enhanced aggregate stability—supports the inference that pentaphenylalanine assemblies possess greater structural robustness than shorter oligomers.

Aggregation Kinetics Molecular Dynamics Peptide Network Stability

RP-HPLC Retention as a Hydrophobic Reference Standard: Pentaphenylalanine in Chromatographic Method Validation

Penta-L-phenylalanine (H-Phe-Phe-Phe-Phe-Phe-OH) has been employed as a control peptide in reversed-phase high-performance liquid chromatography (RP-HPLC) studies investigating the conformational dynamics and retention behavior of bioactive peptides [1]. In a systematic study examining band-broadening trends and thermodynamic descriptors of peptide association on C18 and C4 n-alkylsilica sorbents, penta-L-phenylalanine served as a structurally defined, highly hydrophobic reference standard against which bombesin, β-endorphin, and glucagon were compared. This application leverages the compound's consistent chromatographic behavior and extreme hydrophobicity as a benchmark.

RP-HPLC Method Validation Peptide Characterization

Molecular Weight Threshold Effect: Pentaphenylalanine Exceeds Critical Length for β-Sheet Network Formation

Systematic studies of phenylalanine homopeptide self-assembly reveal a chain-length-dependent transition in assembly morphology: FF forms nanotubes, FFF forms planar β-sheet nanostructures, and FFFF/FFFFF adopt elongated fibrillar morphologies [1][2]. The pentamer length (5 residues) provides sufficient backbone length to establish stable inter-peptide hydrogen-bonding networks characteristic of cross-β amyloid-like architectures, while the shorter FF and FFF peptides rely more heavily on aromatic stacking interactions for assembly stabilization. This threshold effect makes pentaphenylalanine a more accurate minimal model for amyloidogenic peptide aggregation studies than FF.

β-Sheet Propensity Amyloid Mimetics Peptide Aggregation

Optimal Research and Procurement Scenarios for H-Phe-Phe-Phe-Phe-Phe-OH Based on Quantitative Differentiation Evidence


Label-Free Fluorescence Imaging of Self-Assembled Peptide Nanostructures

Pentaphenylalanine enables intrinsic autofluorescence imaging of self-assembled elongated structures without requiring extrinsic fluorophore conjugation. This property, documented for both tetra- and pentaphenylalanine [1], eliminates the need for fluorescent dyes or tags that may perturb native assembly behavior. Researchers studying peptide self-assembly dynamics, nanostructure tracking, or developing optical biomaterials should procure pentaphenylalanine for label-free fluorescence applications.

Mechanochromic and Force-Responsive Material Development

H-Phe-Phe-Phe-Phe-Phe-OH self-assembled structures exhibit mechanochromic properties [1], making this compound suitable for research on force-sensing materials, damage-detection coatings, and stimuli-responsive biomaterials. Procurement should be prioritized when developing peptide-based sensors where optical readout of mechanical stress is desired without additional functionalization steps.

Amyloid Fibril Mimetics and Protein Aggregation Model Systems

The pentamer length provides sufficient backbone hydrogen-bonding capacity to establish cross-β architectures characteristic of amyloid fibrils [1][2]. For researchers modeling amyloid aggregation mechanisms or developing inhibitors of amyloid formation, pentaphenylalanine offers a structurally defined, commercially available system that more accurately recapitulates fibrillar amyloid morphology than shorter phenylalanine oligomers (FF nanotubes, FFF planar sheets).

RP-HPLC Method Development and Hydrophobic Peptide Reference Standard

Penta-L-phenylalanine has been validated as a control peptide in systematic RP-HPLC studies examining peptide conformational dynamics and retention behavior on C18 and C4 sorbents [1]. Analytical laboratories developing or validating methods for hydrophobic peptide characterization should consider pentaphenylalanine as a well-characterized reference standard with established chromatographic properties under gradient elution conditions.

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